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molecular formula C5H4Cl2N2 B049040 3-Chloro-6-(chloromethyl)pyridazine CAS No. 120276-59-7

3-Chloro-6-(chloromethyl)pyridazine

Cat. No. B049040
M. Wt: 163 g/mol
InChI Key: XWFUSBPVIYJBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653109B2

Procedure details

At 0° C., 200 mg (1.38 mmol) of the compound from example 10A and 198 mg (1.66 mmol) of thionyl chloride are initially charged in 1.5 ml of dichloromethane and, after warming to RT, stirred at this temperature for 24 h. The solvent is removed on a rotary evaporator and the product that remains is directly reacted further.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
198 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6][C:5]([CH2:8]O)=[CH:4][CH:3]=1.S(Cl)([Cl:12])=O>ClCCl>[Cl:1][C:2]1[N:7]=[N:6][C:5]([CH2:8][Cl:12])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=CC=C(N=N1)CO
Name
Quantity
198 mg
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1.5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at this temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the product that remains is directly reacted further

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
ClC=1N=NC(=CC1)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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